

# commercial suppliers of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

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## Compound of Interest

Compound Name: 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Cat. No.: B1440835

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An In-depth Technical Guide to **2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid**: From Commercial Sourcing to Advanced Application

## Introduction

**2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid** (CAS No: 1072946-63-4) is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] With a molecular formula of  $C_{14}H_{16}BNO_4S$  and a molecular weight of approximately 305.16 g/mol, its structure incorporates a boronic acid moiety, a sulfonamide linker, and benzyl and methyl groups.[2] This unique combination of functional groups makes it a highly valuable reagent, particularly for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid**. It moves beyond a simple product description to offer field-proven insights into supplier evaluation, stringent quality control, practical applications, and safe handling protocols, ensuring its effective and reproducible use in the laboratory.

## Part 1: Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-purity starting materials is the foundation of successful research. **2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid** is available from several specialized chemical suppliers.

## Identified Commercial Suppliers

A survey of the chemical market indicates that this compound can be procured from various sources, often catering to different scales, from research and development quantities to bulk manufacturing. Notable suppliers include:

Supplier	CAS Number	Available Quantities	Notes
Parchem	1072946-63-4	Bulk, FCL/TL, Pallet, Drum, R&D	A supplier specializing in specialty chemicals, offering a range of packaging options. <a href="#">[1]</a>
Combi-Blocks	1072946-63-4	Gram-scale (e.g., 1g)	Available through distributors like Fisher Scientific, focusing on building blocks for combinatorial chemistry. <a href="#">[3]</a>
ChemicalBook	1072946-63-4	Varies by listing	An online directory that aggregates listings from various international suppliers. <a href="#">[2]</a>
eMolecules	1072946-63-4	Gram-scale	A search and sourcing platform for chemicals, often used for R&D quantities. <a href="#">[3]</a>

## Expertise & Experience: A Framework for Supplier Vetting

Selecting a supplier should not be based solely on price and availability. For a functionally sensitive molecule like an arylboronic acid, a rigorous evaluation process is critical to mitigate risks of project delays and irreproducible results.

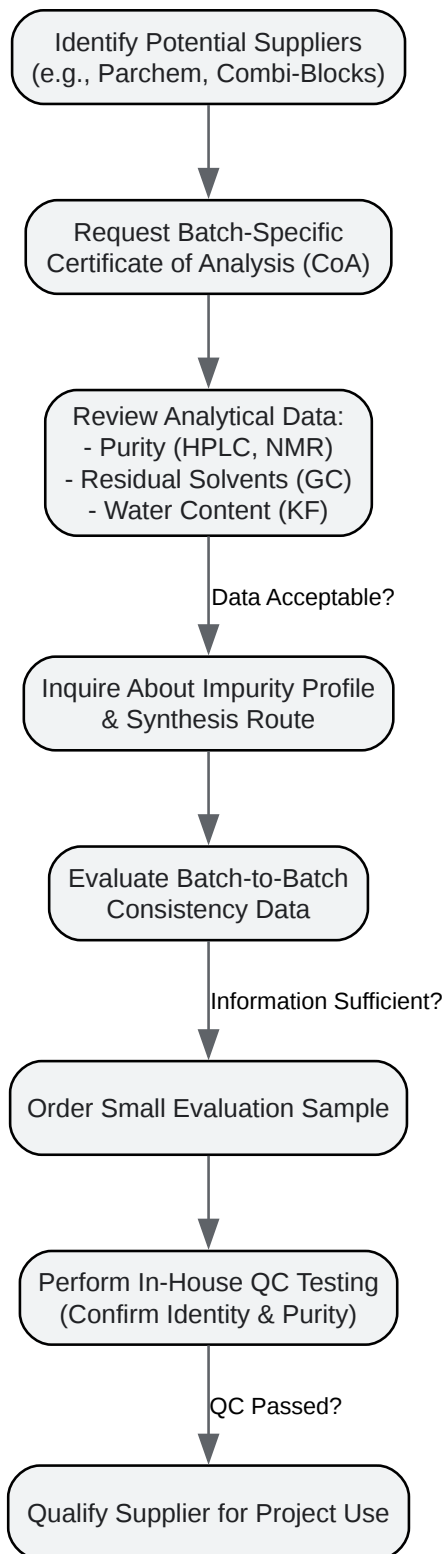
Causality in Supplier Choice: The synthetic route and purification process used by a manufacturer directly impact the impurity profile of the final product. Residual catalysts (e.g., palladium), unreacted starting materials, or deboronated by-products can interfere with subsequent reactions or introduce toxicity. Therefore, a dialogue with the potential supplier is essential.

Key Vetting Questions:

- Certificate of Analysis (CoA): Is a batch-specific CoA available? Does it detail the purity (e.g., by HPLC and NMR) and the methods used?
- Impurity Profile: Can they provide data on common process-related impurities, especially the corresponding deboronated arene?
- Batch-to-Batch Consistency: What measures are in place to ensure consistency between different production lots?
- Material Stability: Have they performed stability studies? Can they provide data on degradation under recommended storage conditions?

The following workflow diagram illustrates a robust process for qualifying a new supplier for this critical reagent.

## Supplier Evaluation Workflow

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Caption: A logical workflow for qualifying commercial suppliers.

## Part 2: Quality Control and Analytical Methodologies

Arylboronic acids are notoriously prone to degradation, making robust analytical control a non-negotiable aspect of their use. Their analysis presents unique challenges due to facile hydrolysis to the boronic acid and potential for protodeboronation.<sup>[4][5][6]</sup>

### The Challenge: Hydrolysis and Stability

The boronic acid moiety can readily undergo dehydration to form cyclic boroxine anhydrides or react with diols. More critically, pinacol esters of boronic acids, while more stable for storage, are susceptible to hydrolysis back to the boronic acid, especially under typical reversed-phase HPLC conditions (aqueous mobile phases).<sup>[5][6]</sup> This on-column degradation can lead to inaccurate purity assessments, showing artifactual impurities that are not present in the solid sample.

### Trustworthiness: A Self-Validating HPLC Protocol

To ensure analytical accuracy, the chosen method must stabilize the analyte. Based on established strategies for analyzing reactive boronic esters and acids, the following protocol is recommended.<sup>[6]</sup>

**Objective:** To determine the purity of **2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid** while preventing its on-column degradation.

**Methodology:** Reversed-Phase HPLC with Aprotic Diluent

- **Sample Preparation (The Critical Step):**
  - **Rationale:** Using a non-aqueous, aprotic solvent prevents premature hydrolysis of the analyte before injection.
  - **Protocol:** Accurately weigh approximately 5 mg of the boronic acid into a volumetric flask. Dissolve and dilute to volume with acetonitrile. Do not use aqueous diluents like water or methanol/water mixtures.
- **Chromatographic Conditions:**
  - **Column:** A robust C18 column (e.g., XTerra MS C18) is a suitable starting point.

- Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to a basic pH (e.g., 10-11) with ammonium hydroxide.
  - Rationale: A high pH mobile phase can help deprotonate the boronic acid, altering its retention and, in some cases, improving stability and peak shape. For highly sensitive compounds, minimizing water and using ion-pairing reagents may be necessary.[6]
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a high aqueous composition to retain the polar boronic acid, then ramp up the organic phase to elute. A typical starting gradient might be 5-95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- System Validation:
  - Inject the sample multiple times at the beginning of the sequence to ensure the system is equilibrated and results are reproducible.
  - Analyze a known standard, if available, to confirm retention time and peak identity.

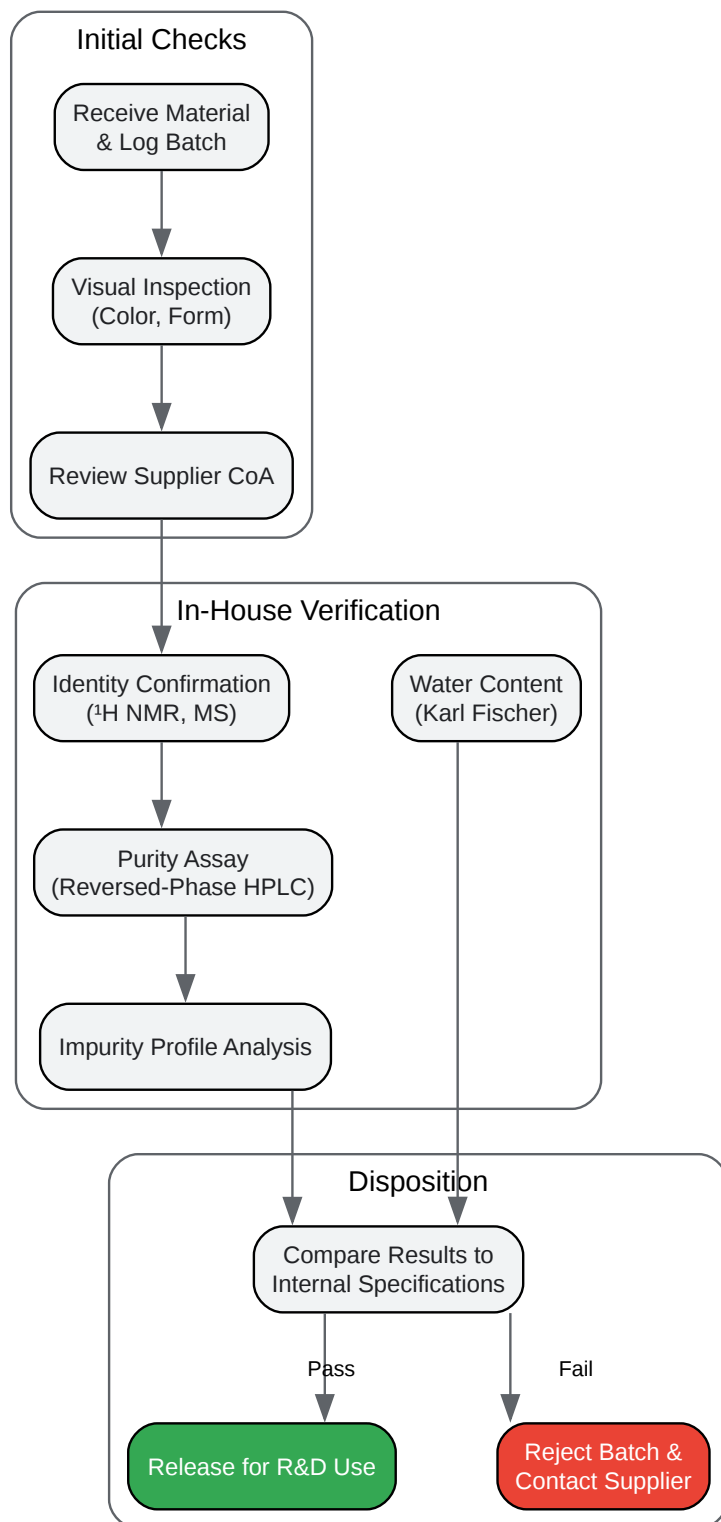
## Comprehensive Characterization

Beyond HPLC, a full characterization suite is necessary to confirm the identity and structure of the material.

Technique	Purpose	Key Parameters to Observe
$^1\text{H}$ NMR	Structural Confirmation & Purity	Absence of signals from starting materials or deboronated species. Correct integration of aromatic, benzyl, and methyl protons.
$^{13}\text{C}$ NMR	Carbon Skeleton Confirmation	Correct number of signals corresponding to the 14 carbons in the structure.
Mass Spec (MS)	Molecular Weight Verification	A molecular ion peak corresponding to $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ .
FT-IR	Functional Group Analysis	Characteristic stretches for B-OH, S=O (sulfonamide), and N-H bonds.

The following diagram outlines a comprehensive workflow for the quality assurance of an incoming batch of the reagent.

## Quality Assurance Workflow



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Caption: A standard workflow for incoming raw material QC.



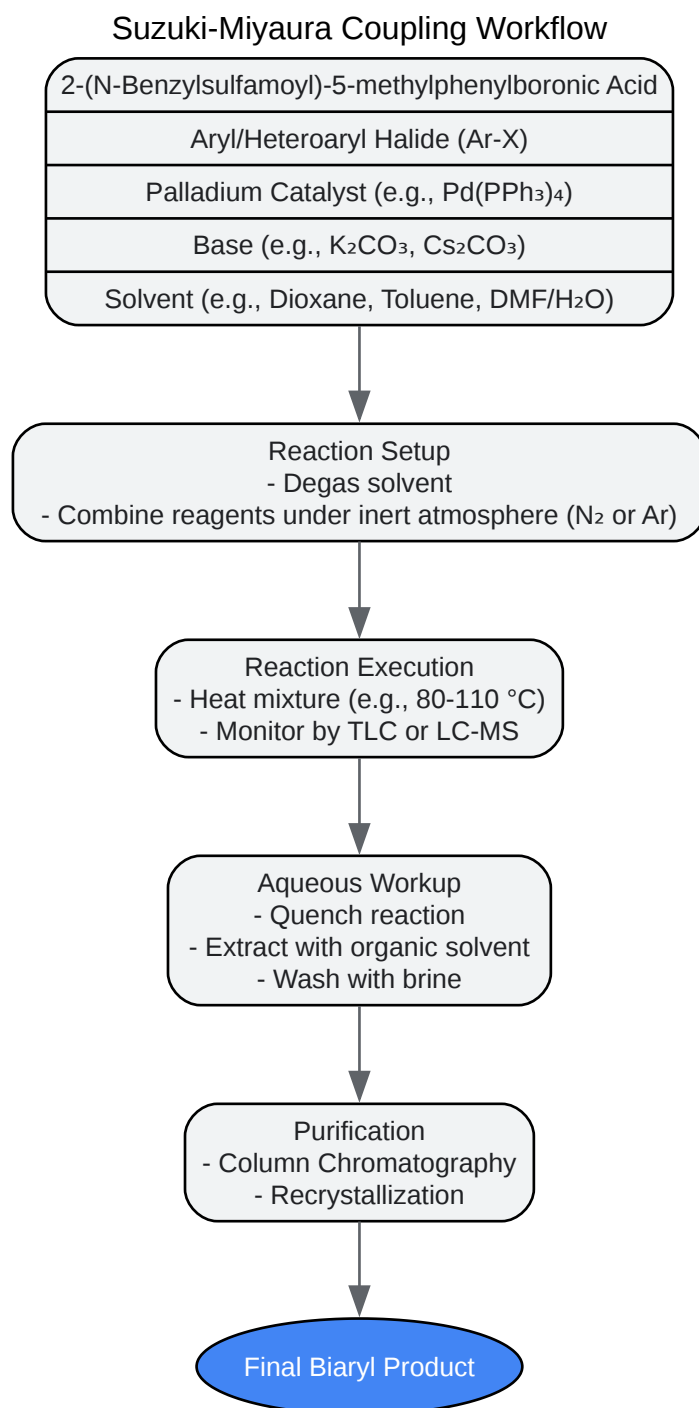
## Part 3: Applications in Drug Discovery and Organic Synthesis

The primary utility of **2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid** is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions.<sup>[7]</sup> This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, making it a cornerstone of pharmaceutical synthesis.

### The Suzuki-Miyaura Coupling

**Mechanism & Rationale:** The reaction involves the coupling of an organoboron compound (like our title molecule) with an organohalide (or triflate) using a palladium catalyst and a base. The sulfonamide and benzyl functionalities within the molecule can serve as important pharmacophoric elements or as handles for further chemical modification.

The general workflow for employing this reagent in a Suzuki coupling is depicted below.



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Caption: A typical experimental workflow for a Suzuki coupling.

## Part 4: Safe Handling, Storage, and Disposal

While specific safety data for this exact compound is limited, general principles for handling arylboronic acids should be strictly followed. These compounds are typically classified as irritants.[8]

## Personal Protective Equipment (PPE) and Handling

- **Engineering Controls:** Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust.[9][10] Ensure that an eyewash station and safety shower are readily accessible.[9]
- **Eye and Face Protection:** Wear chemical safety goggles or a face shield.
- **Skin Protection:** Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.
- **Respiratory Protection:** If dust is generated, use a NIOSH-approved respirator.

## Storage and Stability

- **Conditions:** To maintain product quality, store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Some boronic acids benefit from refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from air and moisture.[9]
- **Incompatibilities:** Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

## Summary of Safety Considerations

Hazard Category	Precautionary Statement	Reference
Skin Irritation	P264: Wash skin thoroughly after handling. P280: Wear protective gloves.	
Eye Irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[10]</a>
Respiratory Irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.	
Handling	Avoid ingestion and inhalation. Avoid dust formation.	<a href="#">[9]</a>
Storage	P403+P233: Store in a well-ventilated place. Keep container tightly closed.	
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.	

## Conclusion

**2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid** is a potent synthetic tool for researchers engaged in the complex task of drug discovery and development. Its successful application, however, is contingent upon a thorough understanding of its entire lifecycle in the lab—from diligent supplier selection and rigorous analytical validation to its precise use in synthesis and adherence to strict safety protocols. By integrating the expert-driven insights and systematic workflows presented in this guide, scientists can harness the full potential of this valuable reagent, ensuring both the integrity of their research and the safety of their laboratory environment.

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